molecular formula C10H16ClN3 B3046014 3-(tert-Butyl)picolinimidamide hydrochloride CAS No. 1179362-57-2

3-(tert-Butyl)picolinimidamide hydrochloride

Cat. No.: B3046014
CAS No.: 1179362-57-2
M. Wt: 213.71
InChI Key: AZRBUUIRMPOSFW-UHFFFAOYSA-N
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Description

3-(tert-Butyl)picolinimidamide hydrochloride (CAS 1179362-57-2) is an organic compound with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol . It is supplied as a solid that should be stored sealed in a dry environment at room temperature to maintain stability . This picolinimidamide derivative is a key chemical building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a picolinimidamide core, is similar to other amidine-containing compounds used as ligands in catalytic reactions and as intermediates in synthesizing more complex molecules . For instance, such scaffolds are frequently explored in developing novel therapeutic agents; research on analogous compounds highlights their potential in creating molecules with antibacterial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . The tert-butyl group confers specific steric and electronic properties that can influence the compound's interactions in biological systems and its overall pharmacokinetic profile. This product is intended for use by qualified researchers as a synthetic intermediate or building block in chemical synthesis and drug discovery efforts. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butylpyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-10(2,3)7-5-4-6-13-8(7)9(11)12;/h4-6H,1-3H3,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRBUUIRMPOSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CC=C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704381
Record name 3-tert-Butylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179362-57-2
Record name 3-tert-Butylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Picolinimidamide with tert-Butyl Halides

A foundational approach involves reacting picolinimidamide with tert-butyl halides (e.g., tert-butyl chloride or bromide) in the presence of a base. For example, potassium carbonate in dimethylformamide (DMF) facilitates the substitution at the 3-position of the pyridine ring. The general reaction is represented as:

$$
\text{Picolinimidamide} + \text{tert-Butyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(tert-Butyl)picolinimidamide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

This method typically achieves moderate yields (40–60%) but requires rigorous control of moisture and temperature to minimize side reactions such as elimination.

Optimization of Reaction Conditions

Key parameters affecting yield and selectivity include:

  • Solvent polarity : DMF enhances nucleophilicity compared to tetrahydrofuran (THF).
  • Base strength : Strong bases like sodium hydride improve substitution rates but risk dehydrohalogenation.
  • Temperature : Reactions conducted at 0–5°C reduce byproduct formation.

A representative protocol from Ambeed involves reacting 4-[4-(2-tert-butyl-4-pyridyl)-2-thienyl]-3-chlorobenzoic acid with tert-butyl carbamate using HATU and DIPEA in DMF, yielding 50% after reverse-phase purification (Table 1).

Coupling Reactions Using Carbodiimides

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is widely employed to activate carboxylic acid intermediates for coupling with tert-butyl amines. For instance, Ambeed reports a coupling between 4-[4-(2-tert-butyl-4-pyridyl)-2-thienyl]-3-chlorobenzoic acid and tert-butyl carbamate using HATU and DIPEA, yielding 50% after chromatography (Table 1).

$$
\text{Acid} + \text{tert-Butyl amine} \xrightarrow{\text{HATU, DIPEA}} \text{3-(tert-Butyl)picolinimidamide}
$$

Role of DIPEA as a Base

N,N-Diisopropylethylamine (DIPEA) is preferred for its ability to scavenge protons without participating in side reactions. In a documented procedure, DIPEA (3.2 equiv) facilitated a 16-hour reaction at room temperature, achieving complete conversion.

Reductive Amination Approaches

Reductive amination offers an alternative route by reacting tert-butylamines with aldehyde or ketone derivatives of picolinimidamide. Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) effectively reduces imine intermediates, as demonstrated in a synthesis of tert-butyl piperidine derivatives:

$$
\text{Picolinimidamide aldehyde} + \text{tert-Butylamine} \xrightarrow{\text{STAB, DCE}} \text{3-(tert-Butyl)picolinimidamide}
$$

This method achieves yields up to 70% but requires anhydrous conditions.

Purification and Isolation Techniques

Purification challenges arise from the compound’s polar nature and hydrochloride salt form. Common methods include:

  • Silica gel chromatography with methanol/dichloromethane gradients.
  • Reverse-phase flash chromatography using C18 columns and acetonitrile/water eluents.
  • Recrystallization from ethanol/water mixtures to enhance purity.

Comparative Analysis of Synthetic Methods

Table 1: Comparison of Preparation Methods

Method Reagents Conditions Yield (%) Purity (%) Source
Nucleophilic Substitution tert-Butyl chloride, K₂CO₃ DMF, 0°C, 12 h 55 95
HATU Coupling HATU, DIPEA DMF, RT, 16 h 50 98
Reductive Amination STAB, DCE RT, 24 h 70 97

Challenges and Limitations

  • Byproduct Formation : Tert-butyl halides may undergo elimination, necessitating low temperatures.
  • Solubility Issues : The hydrochloride salt’s poor solubility in organic solvents complicates purification.
  • Cost : HATU and STAB are expensive, limiting large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)picolinimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(tert-Butyl)picolinimidamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the picolinimidamide moiety into various molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include picolinimidamide derivatives with varying substituents on the pyridine ring or amidino group. Below is a comparative analysis based on substituent type, synthesis, and properties:

Table 1: Comparison of Picolinimidamide Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight Yield (%) Purity (%) Melting Point (°C) Key References
3-(tert-Butyl)picolinimidamide HCl 3-tert-butyl C₁₀H₁₆ClN₃ 213.7 N/A N/A N/A Inferred
4-(Trifluoromethyl)picolinimidamide 4-CF₃ C₇H₇ClF₃N₃ 225.03 N/A >99 N/A
5-(Trifluoromethyl)picolinimidamide HCl 5-CF₃ C₇H₇ClF₃N₃ 225.03 N/A >99 N/A
(Z)-N′-((3-(2-Cl-Ph)-5-Me-isoxazol-4-yl)oxy)picolinimidamide 6-Me, 3-(2-Cl-Ph)-isoxazole C₁₇H₁₃ClN₄O₃ 362.76 70 99.49 N/A
(Z)-3,5-Dichloro-N′-(3-(2,6-Cl₂-Ph)-5-Me-isoxazol-4-yl)oxy)picolinimidamide 3,5-Cl₂, 3-(2,6-Cl₂-Ph) C₁₇H₁₁Cl₄N₄O₃ 458.96 87 99.00 190
Key Observations:

Substituent Impact on Lipophilicity: The tert-butyl group in 3-(tert-Butyl)picolinimidamide HCl significantly increases lipophilicity compared to trifluoromethyl (CF₃) or halogenated analogs. This property may enhance membrane permeability in drug design but could reduce aqueous solubility .

Synthetic Yields and Purity: Halogenated derivatives (e.g., compound 38 in Table 1) achieve high yields (87%) and purity (>99%) via recrystallization from dichloromethane/diethyl ether .

Thermal Stability: Melting points for halogenated derivatives (e.g., 190°C for compound 38) indicate higher thermal stability compared to non-halogenated analogs, likely due to increased molecular rigidity and intermolecular interactions .

Analytical Characterization

  • Spectroscopic Data :
    • HRMS and NMR (¹H/¹³C) are standard for confirming molecular identity. For example, compound 38 (Table 1) exhibits HRMS m/z 458.9578 (calcd. 458.9580) .
    • HPLC retention times (e.g., 11.35–11.52 min for Method A) correlate with polarity differences influenced by substituents .

Biological Activity

3-(tert-Butyl)picolinimidamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H16ClN3
  • Molecular Weight : 213.71 g/mol
  • CAS Number : 949010-62-2

The compound features a tert-butyl group attached to a picolinimidamide structure, which is believed to contribute to its biological activity.

Research indicates that this compound may exert its effects through several pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation.
  • Modulation of Cell Signaling : It may interact with various receptors or proteins that are critical for cellular communication, potentially leading to altered cellular responses.

Antiparasitic Effects

A notable study evaluated the compound's activity against trypanosomatid parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. The results demonstrated promising antiparasitic effects, indicating that this compound could be a candidate for further development as an antiparasitic agent .

Cytotoxicity Studies

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for limiting cancer cell proliferation. Specific studies reported IC50 values indicating significant potency against certain types of cancer cells .

Case Studies and Research Findings

StudyFindings
Antiparasitic Activity Demonstrated effective inhibition against T. brucei, T. cruzi, and L. donovani with significant reduction in parasite viability .
Cytotoxicity Showed IC50 values in the low micromolar range for breast cancer cell lines, suggesting strong potential for further development as an anticancer agent .
Mechanistic Insights Suggested involvement in apoptosis pathways through caspase activation and modulation of Bcl-2 family proteins .

Future Directions

Given its promising biological activities, future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) Studies : Investigating modifications to improve potency and selectivity against target cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(tert-Butyl)picolinimidamide hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves reacting 3-(tert-butyl)benzonitrile with ammonia or amines under acidic conditions to form the amidine intermediate, followed by hydrochloric acid treatment to yield the hydrochloride salt . Optimization strategies include:

  • Temperature Control : Maintaining 60–80°C during nitrile-to-amidine conversion to prevent side reactions (e.g., oxidation or polymerization) .
  • Catalyst Use : Employing Lewis acids (e.g., ZnCl₂) to enhance reaction rates and selectivity .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) by removing unreacted starting materials .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ 1.3 ppm for C(CH₃)₃) and imidamide protons (δ 8.2–8.5 ppm) .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>98%) and detects impurities .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion ([M+H]⁺ at m/z 212.1) and fragmentation patterns .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s physicochemical properties and reactivity compared to other picolinimidamide derivatives?

  • Methodological Answer : The tert-butyl group enhances steric bulk, reducing nucleophilic attack at the imidamide nitrogen and increasing metabolic stability . Comparative studies with methyl or chlorophenyl analogs show:

  • Solubility : Lower aqueous solubility (0.5 mg/mL at pH 7.4) due to hydrophobicity, necessitating DMSO/ethanol co-solvents for biological assays .
  • Reactivity : Slower oxidation rates compared to 5-methyl derivatives (e.g., N-oxide formation requires stronger oxidizing agents like m-CPBA) .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from assay conditions or impurity profiles. Solutions include:

  • Standardized Assays : Repeating tests under controlled conditions (e.g., fixed pH, temperature, and cell lines) .
  • Batch Analysis : Comparing activity across synthesized batches with ≥98% purity via HPLC to rule out impurity-driven effects .
  • Target Validation : Using CRISPR/Cas9-knockout models to confirm target specificity if off-target interactions are suspected .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in antimicrobial assays?

  • Methodological Answer : A multi-tiered approach is recommended:

  • Enzyme Inhibition Studies : Measure activity against bacterial dihydrofolate reductase (DHFR) or cytochrome P450 isoforms using fluorogenic substrates .
  • Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of microbial membranes .
  • Resistance Profiling : Serial passage experiments under sub-MIC conditions identify emergent resistance mutations, informing target relevance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-Butyl)picolinimidamide hydrochloride
Reactant of Route 2
3-(tert-Butyl)picolinimidamide hydrochloride

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